molecular formula C8H7ClN2O B1625000 2-Chloro-6-methoxy-4-methylnicotinonitrile CAS No. 51564-29-5

2-Chloro-6-methoxy-4-methylnicotinonitrile

Cat. No.: B1625000
CAS No.: 51564-29-5
M. Wt: 182.61 g/mol
InChI Key: RPWSVEJTDRHJLW-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxy-4-methylnicotinonitrile is a heterocyclic compound with the molecular formula C8H7ClN2O It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 2-position, a methoxy group at the 6-position, and a methyl group at the 4-position

Scientific Research Applications

2-Chloro-6-methoxy-4-methylnicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methoxy-4-methylnicotinonitrile typically involves the reaction of 2,6-dichloro-4-methylnicotinonitrile with sodium methoxide in methanol. The reaction is carried out at ambient temperature for 16 hours. The reaction mixture is then diluted with water and extracted with dichloromethane. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and evaporated under reduced pressure. The residue is purified by supercritical fluid chromatography (SFC) to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxy-4-methylnicotinonitrile undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

    Oxidation: Formation of 2-chloro-6-methoxy-4-methylpyridine-3-carboxaldehyde.

    Reduction: Formation of 2-chloro-6-methoxy-4-methylpyridine-3-amine.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxy-4-methylnicotinonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-4-methylnicotinonitrile
  • 2-Chloro-4-methylnicotinonitrile
  • 2,6-Dichloro-4-methoxynicotinonitrile

Uniqueness

2-Chloro-6-methoxy-4-methylnicotinonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-6-methoxy-4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-5-3-7(12-2)11-8(9)6(5)4-10/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWSVEJTDRHJLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444310
Record name 2-Chloro-6-methoxy-4-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51564-29-5
Record name 2-Chloro-6-methoxy-4-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,6-dichloro-4-methyl-nicotinonitrile (3.70 g, 19.83 mmol) was dissolved in 30 mL of methanol, added with 4.28 mL of methanol containing 25% sodium methoxide and then stirred for about 3 hours at room temperature. The mixture was added to cool water, adjusted to have a pH of about 6 to 7 with 10% HCl and extracted using methylene chloride. The extract was dried with anhydrous sodium sulfate, filtered and evaporated under reduced pressure. A silica gel column chromatography (10% EtOAc/Hexane) was performed to obtain 1.8 g (50%) of 2-chloro-6-methoxy-4-methyl-nicotinonitrile in pale yellow solid.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step Two
Name
Quantity
0 (± 1) mol
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4.28 mL
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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